2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide
Overview
Description
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-582949 and is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a crucial role in the regulation of inflammation.
Scientific Research Applications
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. Studies have shown that inhibition of PDE4 by this compound can reduce inflammation and improve lung function in patients with asthma and COPD.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide involves the inhibition of PDE4, which is an enzyme that plays a crucial role in the regulation of inflammation. PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that inhibits inflammation. By inhibiting PDE4, this compound can increase the levels of cAMP, which can reduce inflammation and improve lung function.
Biochemical and Physiological Effects
Studies have shown that 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide can have several biochemical and physiological effects. This compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are responsible for the inflammation associated with asthma and COPD. This compound can also improve lung function by reducing airway resistance and increasing the forced expiratory volume in one second (FEV1).
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide in lab experiments is its selectivity for PDE4. This compound can selectively inhibit PDE4 without affecting other PDE isoforms, which can reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
Future Directions
There are several future directions for research on 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide. One of the future directions is the development of more potent and selective PDE4 inhibitors. Another future direction is the investigation of the potential applications of this compound in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound.
Conclusion
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective inhibitor of PDE4 and has been extensively studied for its potential applications in the treatment of inflammatory diseases such as asthma and COPD. The synthesis of this compound involves several steps, and its mechanism of action involves the inhibition of PDE4. This compound can have several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including the development of more potent and selective PDE4 inhibitors and the investigation of its potential applications in the treatment of other inflammatory diseases.
properties
IUPAC Name |
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O3/c1-16(2)22(25(32)27-19-14-12-18(26)13-15-19)29-24(31)20-10-6-7-11-21(20)28-23(30)17-8-4-3-5-9-17/h3-16,22H,1-2H3,(H,27,32)(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGFGTRFGPLOMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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